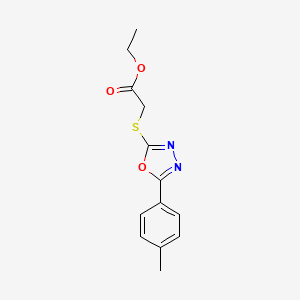

Ethyl 2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetate

Description

Properties

Molecular Formula |

C13H14N2O3S |

|---|---|

Molecular Weight |

278.33 g/mol |

IUPAC Name |

ethyl 2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |

InChI |

InChI=1S/C13H14N2O3S/c1-3-17-11(16)8-19-13-15-14-12(18-13)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 |

InChI Key |

ORJVVXIRGUDCAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)C |

Origin of Product |

United States |

Preparation Methods

Hydrazide Formation

p-Tolyl carboxylic acid is converted to its corresponding hydrazide by refluxing with hydrazine hydrate in ethanol. For example, ethyl p-toluate reacts with excess hydrazine hydrate at 80–90°C for 6–8 hours to yield p-tolyl carbohydrazide.

Oxadiazole Cyclization

The hydrazide undergoes cyclization with carbon disulfide (CS₂) in alkaline conditions. A typical procedure involves refluxing p-tolyl carbohydrazide with CS₂ in ethanol containing potassium hydroxide (KOH) for 12–16 hours. Acidic workup with hydrochloric acid precipitates 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol.

Reaction Conditions:

S-Alkylation with Ethyl Bromoacetate

The thiol group of the oxadiazole intermediate undergoes nucleophilic substitution with ethyl bromoacetate to form the thioether linkage.

Reaction Optimization

-

Base Selection: Potassium carbonate (K₂CO₃) or triethylamine (TEA) facilitates deprotonation of the thiol, enhancing nucleophilicity. K₂CO₃ in acetone achieves higher yields (70–85%) compared to aqueous systems.

-

Solvent Effects: Polar aprotic solvents like acetone or dimethylformamide (DMF) improve reaction kinetics. Acetone is preferred due to easier purification.

-

Stoichiometry: A 1:1.2 molar ratio of oxadiazole-thiol to ethyl bromoacetate minimizes di-alkylation byproducts.

Procedure:

5-(p-Tolyl)-1,3,4-oxadiazole-2-thiol (1 equiv), ethyl bromoacetate (1.2 equiv), and K₂CO₃ (1.5 equiv) are refluxed in acetone for 6–8 hours. The mixture is filtered, concentrated, and purified via recrystallization (ethanol/water).

Comparative Analysis of Synthetic Routes

The table below summarizes methodologies from key studies:

Mechanistic Insights

Cyclization Mechanism

The cyclization of p-tolyl carbohydrazide with CS₂ proceeds via nucleophilic attack of the hydrazide nitrogen on CS₂, forming a dithiocarbazate intermediate. Intramolecular cyclodehydration eliminates H₂S, yielding the oxadiazole-thiol.

S-Alkylation Mechanism

Deprotonation of the thiol group by K₂CO₃ generates a thiolate ion, which attacks the electrophilic carbon of ethyl bromoacetate. Bromide departure forms the thioether bond, with the reaction rate dependent on solvent polarity and base strength.

Characterization and Analytical Data

Spectroscopic Confirmation

Crystallographic Data

X-ray diffraction of analogous compounds confirms the near-orthogonal orientation of the oxadiazole and ester groups, with π-π stacking between aromatic rings stabilizing the crystal lattice.

Challenges and Troubleshooting

Byproduct Formation

Purification Difficulties

Column chromatography (silica gel, hexane/ethyl acetate) resolves mixtures of mono- and di-alkylated products. Recrystallization from ethanol/water (4:1) yields pure product.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ethyl ester group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of ester derivatives.

Scientific Research Applications

Antioxidant Activity

Compounds containing the oxadiazole moiety have demonstrated significant antioxidant properties. Studies indicate that derivatives of oxadiazoles can effectively scavenge free radicals, which is crucial for preventing oxidative stress-related diseases . The presence of electron-donating groups enhances this activity, making Ethyl 2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetate a candidate for further exploration in antioxidant applications.

Antimicrobial Properties

Research has shown that oxadiazole derivatives exhibit potent antimicrobial activity against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways . this compound may thus serve as a lead compound in developing new antimicrobial agents.

Anticancer Potential

Several studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, derivatives have been tested against various cancer cell lines such as glioblastoma and breast cancer cells . The cytotoxic effects are attributed to the ability of these compounds to induce apoptosis in cancer cells. This compound could be investigated further for its efficacy in cancer therapy.

Case Study 1: Antioxidant Activity Assessment

A study evaluated several oxadiazole derivatives for their antioxidant capabilities using DPPH and ABTS assays. The results indicated that compounds with similar structures to Ethyl 2-((5-(p-tolyl)-1,3,4-oxadiazol-2-y)thio)acetate exhibited significant radical scavenging activity. This positions the compound as a potential candidate for formulations aimed at reducing oxidative stress .

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial activities of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria, Ethyl 2-((5-(p-tolyl)-1,3,4-oxadiazol-2-y)thio)acetate showed promising results. It was particularly effective against Staphylococcus aureus and Escherichia coli strains .

Case Study 3: Cytotoxicity Against Cancer Cells

Research involving the evaluation of cytotoxic effects on different cancer cell lines revealed that oxadiazole derivatives led to significant cell death through apoptosis mechanisms. Ethyl 2-((5-(p-tolyl)-1,3,4-oxadiazol-2-y)thio)acetate could be part of future studies aimed at developing new anticancer therapies .

Mechanism of Action

The mechanism of action of Ethyl 2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The biological and chemical properties of 1,3,4-oxadiazole derivatives are highly dependent on substituents. Key analogs and their characteristics are summarized below:

Table 1: Structural Analogs and Physicochemical Properties

*Calculated based on formula C₁₄H₁₆N₂O₃S.

Key Observations :

- Lipophilicity : The p-tolyl group enhances lipophilicity compared to polar substituents like 2-hydroxyphenyl (3), which introduces hydrogen-bonding capacity .

- Thermal Stability : Melting points correlate with substituent bulk and polarity. Sulfone-containing analogs (2a, 2b) exhibit higher melting points (>160°C) due to strong intermolecular forces .

- Synthetic Accessibility : The target compound and analog 3 are synthesized via nucleophilic substitution of ethyl chloroacetate under alkaline conditions, yielding ~70% .

Key Observations :

- Antioxidant Activity: The 2-hydroxyphenyl analog (3) shows significant radical scavenging due to the phenolic -OH group, absent in the target compound .

- Antifungal vs. Cytotoxic Activity : Thiadiazole-thioacetate hybrids (6e, 6k, 6s) exhibit antifungal activity via ergosterol disruption, while thiadiazole derivatives like 44 show low cytotoxicity, highlighting the importance of the oxadiazole core for target specificity .

Biological Activity

Ethyl 2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetate, with the CAS number 415679-18-4, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the oxadiazole class, which has been widely studied for various biological applications, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N2O3S. Its structure features an ethyl acetate moiety linked to a 1,3,4-oxadiazole ring substituted with a p-tolyl group and a thioether linkage. The compound exhibits a molecular weight of approximately 246.27 g/mol.

Anticancer Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. A study focusing on various oxadiazole derivatives found that certain compounds demonstrated potent inhibition of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. Specifically, derivatives similar to this compound have been shown to inhibit Rho/MRTF/SRF-mediated gene transcription, which is crucial in cancer progression .

In vitro studies have reported that similar oxadiazole derivatives possess low cytotoxicity while maintaining high potency against cancer cells. For instance, one study highlighted that certain analogs had IC50 values in the nanomolar range without affecting cell viability at concentrations up to 100 µM .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Compounds with similar structures have shown effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values for these derivatives suggest strong antibacterial activity. For example, certain oxadiazole derivatives exhibited MIC values as low as 0.22 µg/mL against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of oxadiazole derivatives. Studies have indicated that modifications to the oxadiazole core or substituents can significantly impact potency and selectivity. For instance, variations in the alkanoic acid sidechain length have been shown to affect the compound's ability to engage biological targets effectively .

Case Studies

- Oxadiazole Derivatives as Anticancer Agents : A series of studies focused on synthesizing various oxadiazole derivatives demonstrated their efficacy in inhibiting tumor growth in xenograft models. These studies revealed that compounds with specific substitutions on the oxadiazole ring exhibited enhanced antitumor activity compared to others.

- Antimicrobial Evaluation : In a comprehensive evaluation of several oxadiazole derivatives against common pathogens, it was found that modifications to the thiol group significantly influenced antimicrobial potency. The most active compounds were further analyzed for their mechanisms of action, revealing potential pathways for drug development .

Q & A

Basic: What are the optimized synthetic routes for Ethyl 2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetate?

Methodological Answer:

The synthesis typically involves a multi-step route:

Formation of the oxadiazole core : React 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol with ethyl bromoacetate in ethanol under reflux (4–6 hours) in the presence of a base (e.g., NaOH or triethylamine). This facilitates nucleophilic substitution at the thiol group .

Purification : Recrystallization from ethanol/water (4:1) improves yield (≈60–70%) and purity .

Validation : Monitor reaction progress via TLC and confirm structure using H NMR and IR spectroscopy .

Basic: How is the structural integrity of this compound validated?

Methodological Answer:

Key spectroscopic techniques include:

- H NMR : Peaks at δ 1.2–1.4 ppm (triplet, -CHCH), δ 4.1–4.3 ppm (quartet, -OCH), and δ 7.2–7.8 ppm (aromatic protons from p-tolyl) confirm ester and aromatic groups .

- IR : Stretching vibrations at 1720–1740 cm (C=O ester), 1250–1270 cm (C-O-C), and 2550–2600 cm (S-H, if unreacted thiol persists) .

- Mass Spectrometry : Molecular ion peak matching the theoretical molecular weight (e.g., m/z 306 for CHNOS) .

Advanced: How does the substitution pattern on the oxadiazole ring influence bioactivity?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

- p-Tolyl Group : Enhances lipophilicity, improving membrane permeability. Compare with analogs lacking methyl substitution (e.g., phenyl derivatives show reduced antimicrobial activity) .

- Thioacetate Linker : Critical for interacting with cysteine residues in enzymes. Replacement with oxyacetate reduces inhibitory effects on bacterial proteases .

- Method : Use in vitro assays (e.g., MIC tests against E. coli and S. aureus) to quantify activity variations .

Advanced: What computational strategies predict biological targets for this compound?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to model interactions with targets like E. coli dihydrofolate reductase (DHFR). The thioacetate group shows hydrogen bonding with Asp27 and hydrophobic interactions with Leu28 .

Pharmacophore Mapping : Identify essential features (e.g., aromatic rings, hydrogen bond acceptors) using Schrödinger’s Phase .

MD Simulations : Assess binding stability over 100 ns trajectories in GROMACS to validate target engagement .

Advanced: How can contradictory data in bioactivity studies be resolved?

Methodological Answer:

Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., CLSI M02 guidelines) for antimicrobial testing. For example, discrepancies in IC values may stem from differences in bacterial inoculum size .

- Solubility Issues : Use DMSO concentrations ≤1% to avoid cytotoxicity artifacts. Confirm solubility via HPLC with a C18 column .

- Metabolic Interference : Perform hepatic microsome assays to rule out rapid in vitro degradation .

Basic: What are the key stability considerations for this compound?

Methodological Answer:

- Thermal Stability : Decomposes above 200°C (TGA data). Store at 4°C in amber vials to prevent photodegradation .

- pH Sensitivity : Hydrolyzes in alkaline conditions (pH >9). Use buffered solutions (pH 6–7) for biological assays .

- Light Exposure : UV-Vis spectra show absorbance shifts under prolonged light, indicating degradation. Use light-protected storage .

Advanced: What reaction mechanisms govern the thioacetate group’s reactivity?

Methodological Answer:

- Nucleophilic Substitution : The thiolate ion attacks ethyl bromoacetate’s α-carbon, displacing bromide (S2 mechanism). Kinetic studies show second-order dependence on thiol and alkylating agent concentrations .

- Oxidation : Forms disulfide bridges under aerobic conditions, detectable via Raman spectroscopy at 510–540 cm (S-S stretch) .

- Enzymatic Cleavage : Esterases hydrolyze the acetate group, releasing thiol intermediates. Monitor via LC-MS/MS in plasma stability assays .

Advanced: How can substituent effects be systematically studied?

Methodological Answer:

Parallel Synthesis : Prepare derivatives with varied substituents (e.g., electron-withdrawing -NO vs. electron-donating -OCH) on the aryl ring .

QSAR Modeling : Use Hammett constants (σ) to correlate substituent electronic effects with logP and IC values .

Crystallography : Resolve X-ray structures to analyze steric effects (e.g., dihedral angles between oxadiazole and p-tolyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.